![molecular formula C9H11ClN2 B582356 2-Chloro-4-(2-pyrrolidinyl)pyridine CAS No. 1256787-30-0](/img/structure/B582356.png)
2-Chloro-4-(2-pyrrolidinyl)pyridine
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Overview
Description
2-Chloro-4-(2-pyrrolidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the second position and a pyrrolidinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-pyrrolidinyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with pyrrolidine under suitable conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-pyrrolidinyl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations may vary.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(2-pyrrolidinyl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.
Industrial Applications: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-pyrrolidinyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity for its target, while the chlorine atom may influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with a chlorine atom at the second position but lacking the pyrrolidinyl group.
4-(2-Pyrrolidinyl)pyridine: Similar structure but without the chlorine atom.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring, which is a versatile scaffold in drug discovery.
Uniqueness
2-Chloro-4-(2-pyrrolidinyl)pyridine is unique due to the combination of the pyrrolidinyl group and the chlorine atom on the pyridine ring. This structural arrangement can confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-Chloro-4-(2-pyrrolidinyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
Chemical Formula: C9H11ClN2
IUPAC Name: 2-chloro-4-pyrrolidin-2-ylpyridine
Molecular Weight: 182.65 g/mol
The compound features a pyridine ring substituted with a chlorine atom and a pyrrolidinyl group, which significantly influences its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the pyrrolidinyl group enhances binding affinity, while the chlorine atom may influence pharmacokinetic properties. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: The compound can act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity: Preliminary studies suggest potential efficacy against various cancer cell lines.
- Antiviral Properties: Investigations into its ability to inhibit viral replication have shown promise.
- Neuroprotective Effects: Its structure suggests potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Anticancer Activity:
- A study evaluated the cytotoxicity of this compound against ovarian and breast cancer cell lines. Results indicated moderate cytotoxic effects, highlighting its potential as an anticancer agent.
-
Antiviral Activity:
- Research focused on the compound's ability to inhibit HIV replication demonstrated that certain derivatives showed significant activity, suggesting that modifications to the structure could enhance efficacy.
-
Neuroprotective Effects:
- Investigations into its effects on neuronal cells indicated that it may protect against oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Chloropyridine | Chlorine at position 2 | Limited biological activity |
4-(2-Pyrrolidinyl)pyridine | Lacks chlorine atom | Moderate activity in neuropharmacology |
Pyrrolidine Derivatives | Various substitutions | Diverse biological activities across multiple targets |
Properties
IUPAC Name |
2-chloro-4-pyrrolidin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYXTIZYRNXRPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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